molecular formula C10H10N2 B2823837 5-Amino-2-cyclopropylbenzonitrile CAS No. 1552271-08-5

5-Amino-2-cyclopropylbenzonitrile

Cat. No.: B2823837
CAS No.: 1552271-08-5
M. Wt: 158.204
InChI Key: XOIMOZPMJXGJSN-UHFFFAOYSA-N
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Description

5-Amino-2-cyclopropylbenzonitrile is an organic compound with the molecular formula C10H10N2. It is characterized by the presence of an amino group at the fifth position and a cyclopropyl group at the second position on a benzonitrile ring.

Scientific Research Applications

5-Amino-2-cyclopropylbenzonitrile has several applications in scientific research:

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the following hazard statements: H302, H312, H315, H318, H332, H335 . These codes indicate various hazards including harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-cyclopropylbenzonitrile with ammonia under high temperature and pressure conditions to introduce the amino group at the fifth position .

Industrial Production Methods: Industrial production of 5-Amino-2-cyclopropylbenzonitrile may involve catalytic processes to enhance yield and purity. For instance, catalytic ammoxidation of 2-cyclopropylbenzonitrile can be employed, where the reaction is carried out in the presence of a suitable catalyst at elevated temperatures .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitro compounds.

    Reduction: Reduction of this compound can lead to the formation of cyclopropyl-substituted anilines.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Amino-2-cyclopropylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Amino-2-cyclopropylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-amino-2-cyclopropylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-8-5-9(12)3-4-10(8)7-1-2-7/h3-5,7H,1-2,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIMOZPMJXGJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1552271-08-5
Record name 5-amino-2-cyclopropylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-amino-2-bromobenzonitrile (5.0 g, 25.4 mmol), cyclopropylboronic acid (4.36 g, 50.8 mmol), Cs2CO3 (49.62 g, 152.3 mmol), and tricyclohexylphosphine (2.85 g, 10.2 mmol) were weighed out and added to a large reaction tube with magnetic stir bar. Toluene (120 mL) and water (40 mL) were added, and the reaction was subjected to vigorous sub-surface nitrogen sparging. Pd(OAc)2 (1.14 g, 5.1 mmol) was weighed out and added, the tube was sealed under nitrogen, and the reaction was heated overnight at 110° C. This was then filtered with water and ethyl acetate washings. The combined washings were treated with saturated aqueous NaHCO3 and the layers were separated. The aqueous was extracted 4 more times with ethyl acetate, and the combined organic layer was washed twice with brine and dried over sodium sulfate. After filtration, concentration, and drying on the high vacuum, 7.65 g was obtained of 5-amino-2-cyclopropylbenzonitrile containing tricyclohexylphosphine derived byproducts. This was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.36 g
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
49.62 g
Type
reactant
Reaction Step Three
Quantity
2.85 g
Type
reactant
Reaction Step Four
Quantity
1.14 g
Type
catalyst
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Six
Quantity
120 mL
Type
solvent
Reaction Step Six

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